molecular formula C11H13NOS B040401 1-(3-Methoxyphenyl)pyrrolidine-2-thione CAS No. 116614-76-7

1-(3-Methoxyphenyl)pyrrolidine-2-thione

Cat. No.: B040401
CAS No.: 116614-76-7
M. Wt: 207.29 g/mol
InChI Key: LVILCODMVFOMHZ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)pyrrolidine-2-thione is a heterocyclic compound featuring a pyrrolidine ring substituted with a thione (C=S) group at position 2 and a 3-methoxyphenyl moiety at position 1. This structure combines the electron-donating methoxy group with the sulfur-containing thione, influencing its electronic and steric properties.

The 3-methoxyphenyl group enhances lipophilicity and may contribute to bioactivity, as seen in structurally related pesticides and pharmaceuticals . The thione group can act as a zinc-binding motif, a feature exploited in histone deacetylase (HDAC) inhibitors .

Properties

CAS No.

116614-76-7

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-(3-methoxyphenyl)pyrrolidine-2-thione

InChI

InChI=1S/C11H13NOS/c1-13-10-5-2-4-9(8-10)12-7-3-6-11(12)14/h2,4-5,8H,3,6-7H2,1H3

InChI Key

LVILCODMVFOMHZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCCC2=S

Canonical SMILES

COC1=CC=CC(=C1)N2CCCC2=S

Synonyms

2-Pyrrolidinethione, 1-(3-methoxyphenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 1-(3-Methoxyphenyl)pyrrolidine-2-thione with structurally related compounds from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Pyrrolidine-2-thione 3-Methoxyphenyl at N1 ~221.3 (estimated) Potential HDAC inhibition, lipophilic -
1-(1-Ferrocenylmethyl)pyrrolidine-2-thione (5a) Pyrrolidine-2-thione Ferrocenylmethyl at N1 ~357.2 Organometallic catalysis, redox activity
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (3) Oxadiazole-2-thione Pyrimidinylthio and methyl groups ~256.3 Antifungal/antibacterial activity
1-(3-Chlorophenyl)-3-(6-methoxy-β-carbolin-2-yl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 3-Chlorophenyl, β-carbolinyl, methoxy ~463.9 Neuroactive or antitumor potential
1-(2-Methyl-biphenylmethyl)-3-methoxypyridin-2-thione (10f) Pyridin-2-thione Biphenylmethyl, methyl, methoxy ~321.3 HDAC inhibition, selective binding

Key Differences and Implications

  • Core Heterocycle: Pyrrolidine-2-thione (target compound) vs. Pyrrolidine-2-thione vs. pyrrolidine-2,5-dione (compound 6): The dione structure introduces additional hydrogen-bonding sites, which could enhance solubility but reduce membrane permeability .
  • Substituent Effects :

    • 3-Methoxyphenyl (target) vs. ferrocenyl (5a): The methoxy group provides moderate electron donation, whereas ferrocenyl substituents introduce redox activity and bulkiness, making 5a more suitable for electrochemical applications .
    • Thione vs. Thioether : Compounds like 12a–c () replace the thione with a thioether (C-S-C), reducing zinc-binding affinity but increasing hydrolytic stability .
  • Biological Activity: Ferrocenyl derivatives (5a–d) exhibit unique organometallic interactions, unlike the purely organic target compound . HDAC inhibitors (e.g., 10f) highlight the critical role of the thione group in zinc chelation, a feature shared with the target compound . Toxicity profiles of methoxyphenyl-containing compounds (e.g., LAS-252 in ) suggest that substituent position (para vs. meta) significantly impacts safety .

Physicochemical Properties

  • Lipophilicity : The 3-methoxyphenyl group increases logP compared to unsubstituted pyrrolidine-thiones, enhancing blood-brain barrier penetration .
  • Melting Points: Ferrocenyl derivatives (e.g., 5a) exhibit higher melting points (>200°C) due to crystalline organometallic structures, whereas the target compound likely melts at <150°C .

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